5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
Description
5-Methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at position 5, a methylsulfanyl (SCH₃) substituent at position 2, and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group attached to the exocyclic amine at position 2. Pyrimidines are heterocyclic aromatic compounds with broad biological relevance, often serving as core structures in pharmaceuticals and agrochemicals due to their ability to mimic nucleobases and modulate enzymatic activity .
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-7-14-12(17-2)15-11(9)13-8-10-3-5-16-6-4-10/h7,10H,3-6,8H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUEDYDOLSSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2CCOCC2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a methylsulfanyl group using reagents like methylthiolate.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through alkylation reactions, where the pyrimidine nitrogen is alkylated using oxan-4-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, methylthiolate, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of enzyme mechanisms and drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, including antiviral, antibacterial, or anticancer properties. Research into these potential activities could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the methylsulfanyl and oxan-4-ylmethyl groups.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, mimicking or inhibiting the action of natural substrates. The methylsulfanyl group could participate in redox reactions, while the oxan-4-ylmethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, we analyze structurally analogous pyrimidine derivatives from published literature and patents. Key differences in substituents, molecular interactions, and bioactivity are highlighted below.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity The methylsulfanyl (SMe) group in the target compound contrasts with phenyl (Ph) or alkoxyquinoline substituents in analogs. However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce electrophilic reactivity, impacting covalent binding to targets.
Solubility and Conformational Flexibility
- The oxan-4-ylmethyl group introduces an oxygen-rich tetrahydropyran ring, likely improving aqueous solubility compared to purely aromatic substituents (e.g., thiazole in or fluorophenyl in ). This aligns with trends in drug design where cyclic ethers enhance pharmacokinetics .
Hydrogen-Bonding and Crystal Packing
- Unlike the N-(2-fluorophenyl) analog, which exhibits intramolecular N–H⋯N hydrogen bonding , the target compound’s oxan-4-ylmethyl group may participate in weaker C–H⋯O interactions, as seen in similar pyrimidines . This could influence solid-state stability and formulation.
Biological Activity While direct data on the target compound’s bioactivity is unavailable, analogs with 4-aminomethyl or thiazole substituents demonstrate antibacterial and kinase-inhibitory properties . The oxan-4-ylmethyl group’s hydrogen-bonding capacity may favor interactions with polar enzyme active sites, analogous to methoxy groups in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
